Cas no 204513-31-5 ((4-bromo-1,3-thiazol-2-yl)methanol)

(4-Bromo-1,3-thiazol-2-yl)methanol is a versatile brominated thiazole derivative with a hydroxymethyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its reactive bromine substituent enables efficient cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the hydroxymethyl group offers further derivatization potential. This compound is particularly useful in the development of heterocyclic compounds, agrochemicals, and bioactive molecules due to its stable thiazole core. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Suitable for use under controlled conditions, it serves as a key building block for constructing complex molecular architectures in medicinal chemistry and material science.
(4-bromo-1,3-thiazol-2-yl)methanol structure
204513-31-5 structure
Product Name:(4-bromo-1,3-thiazol-2-yl)methanol
CAS No:204513-31-5
MF:C4H4BrNOS
MW:194.04965877533
MDL:MFCD09746337
CID:867226
PubChem ID:11041630
Update Time:2025-05-21

(4-bromo-1,3-thiazol-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Bromothiazol-2-yl)methanol
    • (4-Bromo-1,3-thiazol-2-yl)methanol
    • 2-Hydroxymethyl-4-bromothiazole
    • 4-Bromo-2-thiazolemethanol
    • 4-Bromothiazole-2-methanol
    • (4-Bromo-Thiazol-2-Yl)-Methanol
    • SCHEMBL102234
    • MFCD09746337
    • 204513-31-5
    • 4-Bromo-2-(hydroxymethyl)thiazole
    • DTXSID10452995
    • AKOS006330370
    • FLYOCGYCIHPZRF-UHFFFAOYSA-N
    • CS-B1095
    • 2-Thiazolemethanol, 4-bromo-
    • SB11504
    • AS-38940
    • EN300-316647
    • SY097640
    • DB-066211
    • BCP11559
    • (4-bromo-1,3-thiazol-2-yl)methanol
    • MDL: MFCD09746337
    • Inchi: 1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2
    • InChI Key: FLYOCGYCIHPZRF-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(CO)=N1

Computed Properties

  • Exact Mass: 192.91972
  • Monoisotopic Mass: 192.91970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 82.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • Density: 1.899±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 277.6±20.0 ºC (760 Torr),
  • Flash Point: 121.7±21.8 ºC,
  • Solubility: Soluble (170 g/l) (25 º C),
  • PSA: 33.12
  • LogP: 1.39790

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(4-bromo-1,3-thiazol-2-yl)methanol Suppliers

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Additional information on (4-bromo-1,3-thiazol-2-yl)methanol

The Comprehensive Overview of (4-Bromo-1,3-Thiazol-2-Yl)Methanol (CAS No. 204513-31-5)

(4-Bromo-1,3-thiazol-2-yl)methanol, also known by its CAS registry number 204513-31-5, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the thiazole family, a class of five-membered aromatic rings containing sulfur and nitrogen atoms. The presence of a bromine substituent at the 4-position of the thiazole ring and a hydroxymethyl group at the 2-position imparts unique chemical properties and reactivity to this molecule.

The structure of (4-bromo-1,3-thiazol-2-yl)methanol is characterized by its thiazole ring system, which is known for its stability and ability to participate in various chemical reactions. The bromine atom at the 4-position introduces electron-withdrawing effects, which can influence the electronic properties of the ring and enhance its reactivity in certain reactions. The hydroxymethyl group at the 2-position adds hydrophilic character to the molecule, making it potentially suitable for applications in drug design where solubility is a critical factor.

Recent studies have explored the potential of (4-bromo-1,3-thiazol-2-yl)methanol as a precursor for synthesizing bioactive compounds. Researchers have demonstrated that this compound can undergo various transformations, such as nucleophilic substitutions and oxidations, to yield derivatives with enhanced pharmacological activities. For instance, its use in the synthesis of anti-inflammatory agents has shown promising results, with some derivatives exhibiting potent inhibitory effects on cyclooxygenase enzymes.

In addition to its role in drug discovery, (4-bromo-1,3-thiazol-2-yl)methanol has also been investigated for its applications in materials science. The thiazole moiety is known to form stable metal complexes, which can be utilized in the development of new materials with tailored electronic properties. Recent advancements in this area have highlighted its potential as a building block for constructing coordination polymers and metalloorganic frameworks.

The synthesis of (4-bromo-1,3-thiazol-2-yl)methanol typically involves multi-step procedures that require precise control over reaction conditions. One common approach involves the alkylation of 4-bromothiazole with a suitable methylene source followed by hydrolysis to introduce the hydroxymethyl group. Optimization of these steps is crucial to ensure high yields and purity of the final product.

From an environmental perspective, understanding the fate and behavior of (4-bromo-1,3-thiazol-2-yl)methanol in various ecosystems is essential for assessing its potential impact on human health and the environment. Recent studies have focused on its biodegradation pathways and toxicity profiles, providing valuable insights into its safe handling and disposal.

In conclusion, (4-bromo-1,3-thiazol-2-yL)methanol (CAS No. 204513-31-) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond.

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